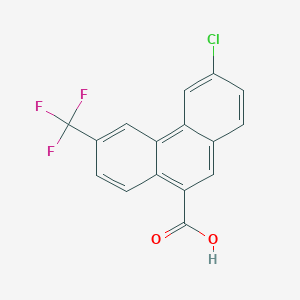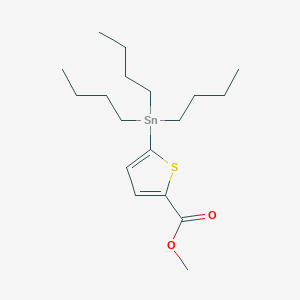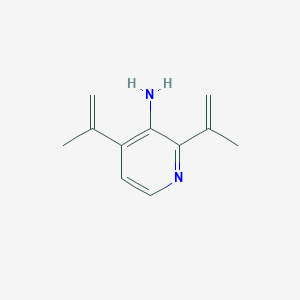
2,4-Di(prop-1-en-2-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two prop-1-en-2-yl groups at positions 2 and 4, and an amine group at position 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyridine ring or the double bonds in the prop-1-en-2-yl groups, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated amines, reduced pyridine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
2,4-Di(prop-1-en-2-yl)pyridin-3-amine has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
2,4-Di(prop-1-en-2-yl)pyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminopyridine: Lacks the prop-1-en-2-yl groups, resulting in different chemical and biological properties.
2,4-Dimethylpyridine: Substituted with methyl groups instead of prop-1-en-2-yl groups, leading to different steric and electronic effects.
Uniqueness: 2,4-Di(prop-1-en-2-yl)pyridin-3-amine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the amine group and the prop-1-en-2-yl groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2,4-bis(prop-1-en-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-6H,1,3,12H2,2,4H3 |
InChI 键 |
INYUZWHPPFKWPI-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=C(C(=NC=C1)C(=C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


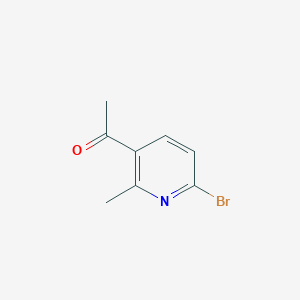
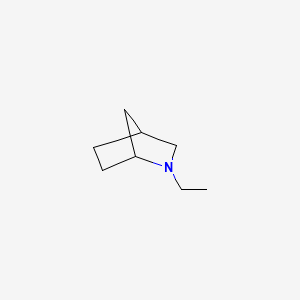
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
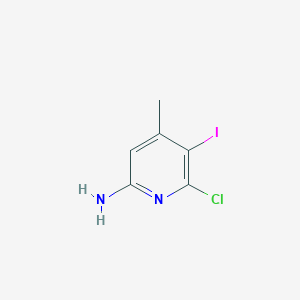
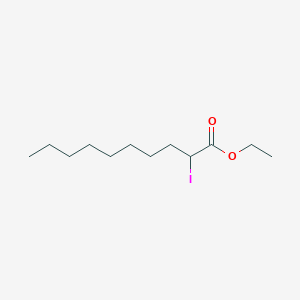
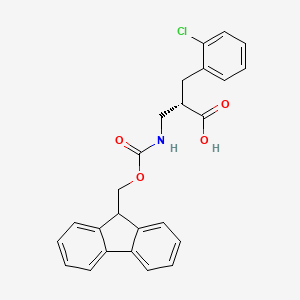
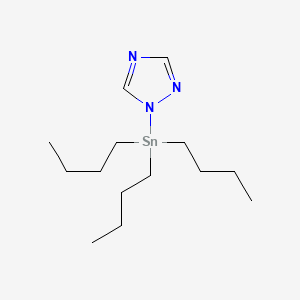
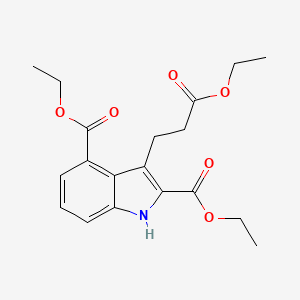
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
